molecular formula C15H27NO4 B1606160 Coromandaline CAS No. 68473-86-9

Coromandaline

Cat. No. B1606160
CAS RN: 68473-86-9
M. Wt: 285.38 g/mol
InChI Key: BWQSLRZZOVFVHJ-UKTARXLSSA-N
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Description

Coromandeline is a naturally occurring alkaloid found in the root of the Coromandel plant (Justicia adhatoda). It has been used in traditional medicine for centuries and has recently gained attention for its potential therapeutic benefits. Coromandeline is a non-selective agonist of the muscarinic acetylcholine receptors and has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects.

Scientific Research Applications

Molecular Epidemiology and Disease Control

Coromandaline may have potential applications in molecular epidemiology, particularly in the investigation of pathogen transmission and diversity. The development of molecular epidemiology for infectious diseases, as discussed in the Strengthening the Reporting of Molecular Epidemiology for Infectious Diseases (STROME-ID) initiative, emphasizes the importance of molecular data in understanding pathogen biology. Coromandaline could be relevant in this context for its potential roles in pathogen identification or interaction with host cells, aiding in disease control and understanding infection mechanisms (Field et al., 2014).

Genetic and Cellular Research

Literature mining for connections between drugs, genes, and diseases suggests that coromandaline might be involved in complex interactions at the genetic and cellular levels. Tools like CoPub Discovery, which mines literature for new relationships between biomedical concepts, could potentially identify unknown connections involving coromandaline, offering insights into its role in cellular processes or disease mechanisms (Frijters et al., 2010).

Drug Development and Disease Treatment

Studies on metal ion complexes with naturally occurring compounds have shown that such complexes can be more effective in treating a range of diseases, from diabetes to certain infections and cancers. Coromandaline's structure and properties could be explored for similar complexation, potentially leading to new therapeutic applications or enhancing its efficacy in disease treatment (Grazul & Budzisz, 2009).

Cancer Research and Therapy

The role of specific cell populations in cancer progression, like CD10+ stromal cells in breast cancer, is a significant area of research. Investigating coromandaline's effects on such cell populations could provide insights into its potential as a cancer therapeutic agent or its use in cancer research, particularly in understanding tumor-stroma interactions and cancer cell behavior (Desmedt et al., 2012).

Synthetic Biology and Co-culture Systems

The application of coromandaline in synthetic biology and co-culture systems could be explored, especially in studies focusing on cell-cell interactions and the development of multi-species cell consortia. Such research could reveal how coromandaline influences interactions between different cell types or impacts synthetic ecological systems (Goers et al., 2014).

properties

IUPAC Name

[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQSLRZZOVFVHJ-UKTARXLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coromandaline

CAS RN

68473-86-9
Record name Coromandaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068473869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COROMANDALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83O0704DF2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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